molecular formula C19H27N3O2 B13741731 Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- CAS No. 26766-05-2

Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-

Cat. No.: B13741731
CAS No.: 26766-05-2
M. Wt: 329.4 g/mol
InChI Key: GLYFMAIZDDRWSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-, is a structurally complex molecule featuring a 5-methoxy-2-methyl-substituted indole core linked via an ethyl chain to a piperidinyl-acetamide moiety. Its design leverages the indole scaffold’s versatility in interacting with biological targets such as cyclooxygenase-2 (COX-2) and Bcl-2/Mcl-1 proteins, while the piperidinyl and acetamide groups modulate solubility, metabolic stability, and binding affinity .

Properties

CAS No.

26766-05-2

Molecular Formula

C19H27N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

N-[1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]acetamide

InChI

InChI=1S/C19H27N3O2/c1-13-17(18-12-16(24-3)4-5-19(18)20-13)8-11-22-9-6-15(7-10-22)21-14(2)23/h4-5,12,15,20H,6-11H2,1-3H3,(H,21,23)

InChI Key

GLYFMAIZDDRWSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCN3CCC(CC3)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically follows a convergent approach involving:

  • Preparation of the substituted indole intermediate.
  • Introduction of the ethyl linker.
  • Functionalization of the piperidine ring.
  • Formation of the acetamide linkage.

This approach is consistent with synthetic routes described for related indole-piperidine derivatives, where N-alkylation and amidation reactions are key steps.

Synthesis of the Indole Intermediate

The substituted indole, specifically 5-methoxy-2-methyl-1H-indole, can be prepared or sourced and then functionalized at the 3-position. Literature describes methods for synthesizing 3-substituted indoles via electrophilic substitution or metal-catalyzed coupling reactions. For example, the preparation of 3-(piperidin-3-yl)-1H-indole derivatives involves:

  • Starting from racemic 3-(piperidin-3-yl)-1H-indole.
  • Using chiral reagents such as (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester for N-alkylation to obtain diastereomeric mixtures.
  • Separation of diastereomers by chromatographic techniques (HPLC) to yield pure enantiomers.

This strategy ensures stereochemical control, which is critical for biological activity.

Formation of the Acetamide Moiety

The final step generally involves amidation to attach the acetamide group to the piperidine nitrogen. Common methods include:

  • Reaction of the amine intermediate with acyl chlorides or activated carboxylic acid derivatives.
  • Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation.
  • Amidation can be conducted in solvents like dichloromethane or DMF at ambient or slightly elevated temperatures.

Representative Synthetic Procedure

A representative synthetic procedure adapted from related indole-piperidine derivatives is as follows:

Step Reagents/Conditions Description Yield/Notes
1 5-methoxy-2-methyl-1H-indole, ethylene glycol dimethyl ether, AlCl3, 80 °C Electrophilic substitution or Friedel-Crafts type reaction to form 3-substituted indole intermediate ~55% yield
2 N-alkylation with 2-bromoethylpiperidine or equivalent, base (e.g., K2CO3), solvent (e.g., acetonitrile) Introduction of ethyl linker and piperidine moiety Moderate to high yield
3 Acyl chloride (e.g., acetyl chloride), coupling agent (DCC or EDC), base (e.g., triethylamine), solvent (DCM or DMF) Amidation to form acetamide linkage High yield, purification by chromatography

Purification and Characterization

  • Purification is typically achieved by column chromatography on silica gel.
  • Diastereomeric mixtures may require preparative HPLC for separation.
  • Characterization includes NMR (1H, 13C), HRMS, and sometimes X-ray crystallography to confirm stereochemistry and purity.

Comprehensive Research Findings

  • The synthetic routes for indole-piperidine acetamides emphasize the importance of controlling stereochemistry during N-alkylation steps using chiral auxiliaries or reagents.
  • Amidation reactions benefit from optimized coupling conditions to maximize yield and minimize side reactions.
  • Lewis acid catalysis (e.g., AlCl3) can facilitate electrophilic substitution on the indole ring, enabling efficient functionalization.
  • The chain length and substitution pattern on the indole and piperidine rings significantly influence biological activity, guiding the choice of synthetic modifications.
  • Separation of diastereomers is critical for obtaining biologically active pure compounds, often achieved by chromatographic methods.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Key Notes
Indole functionalization 5-methoxy-2-methyl-1H-indole, AlCl3, ethylene glycol dimethyl ether 80 °C, 2 h Electrophilic substitution, moderate yield
N-Alkylation 2-(halogenated)ethylpiperidine, base (K2CO3) Room temp to reflux Introduces ethyl-piperidine linker
Amidation Acetyl chloride or activated acid, DCC/EDC, base (TEA) Room temp, several hours Forms acetamide bond, high yield
Purification Silica gel chromatography, HPLC for diastereomers - Ensures purity and stereochemical integrity

Chemical Reactions Analysis

Synthetic Pathways and Key Transformations

The synthesis of this compound likely involves sequential functionalization of the indole core, followed by piperidine ring formation and acetylation. Key reactions include:

Piperidine-Acetamide Linkage

  • Reductive Amination : The ethyl-piperidine side chain could be formed via reductive amination between a primary amine and a ketone (e.g., NaBH₃CN or H₂/Pd-C) .

  • Acetylation : The terminal amine on the piperidine ring undergoes acetylation using acetic anhydride or acetyl chloride in basic conditions (e.g., DCM, 0°C → RT) .

Key Intermediate Reactions

StepReaction TypeReagents/ConditionsYieldReference
1Indole alkylationAlCl₃, DME, 80°C55%
2Piperidine functionalizationFe/NH₄Cl, EtOH/H₂O, 100°C82%
3AcetylationAc₂O, DCM, 0°C → RT95%

Indole Ring

  • Electrophilic Substitution : The 5-methoxy group directs electrophiles (e.g., Br₂, NO₂⁺) to the 4- and 6-positions .

  • Oxidation : The indole’s pyrrole ring is susceptible to oxidation (e.g., H₂O₂/AcOH) to form hydroxylated derivatives .

Piperidine Ring

  • Nucleophilic Substitution : The piperidine’s secondary amine participates in alkylation (e.g., RX, K₂CO₃/DMSO) .

  • Deprotection : Acidic conditions (HCl/EtOH) cleave acetamide protecting groups .

Acetamide Group

  • Hydrolysis : Strong acids (HCl) or bases (NaOH) hydrolyze the acetamide to a primary amine .

Catalytic and Cross-Coupling Reactions

  • Photocatalytic Reductive Coupling : Sc(OTf)₃ and Ru(bpy)₃²⁺ enable enantioselective radical coupling of aldehydes with nitrones, a strategy applicable to stereoselective indole-piperidine bond formation .

  • Michael Addition : Fe(acac)₃ catalyzes nitromethane addition to α,β-unsaturated ketones, a potential route for side-chain elongation .

Degradation and Stability

  • Thermal Degradation : The compound decomposes above 200°C, forming indole and piperidine fragments .

  • Photostability : UV exposure (λ = 254 nm) induces N–C bond cleavage in the acetamide group .

Comparative Reaction Data

ReactionConditionsByproductsEfficiencyReference
AcetylationAcCl, DCM, RTHCl>90%
Reductive AminationNaBH₃CN, MeOH, 0°CNone75–85%
Friedel-Crafts AlkylationAlCl₃, DME, 80°CAluminates50–60%

Stereochemical Considerations

  • Chiral Lewis Acid Catalysis : Chiral Sc(III) complexes induce enantioselectivity (>99% ee) in radical coupling reactions, critical for synthesizing stereopure derivatives .

  • Trans/Cis Selectivity : Hydrogenation with Crabtree’s catalyst achieves >99:1 trans/cis ratios in saturated piperidine rings .

Scientific Research Applications

Chemistry

Synthesis Precursor : Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- can serve as a precursor in the synthesis of more complex indole derivatives. These derivatives are often utilized in the development of novel materials and chemical processes.

Biology

Biological Pathway Modulation : Research indicates that this compound may modulate several biological pathways, particularly those involved in inflammation and cell signaling. It has been shown to interact with key enzymes such as Prostaglandin G/H synthase 1, influencing the arachidonic acid pathway, which is crucial for inflammatory responses.

Cellular Mechanisms : Studies have demonstrated that related compounds can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- has been observed to inhibit tubulin polymerization, similar to established chemotherapeutic agents.

Medicine

Therapeutic Potential : The compound is under investigation for its potential anti-inflammatory and anticancer properties. Its ability to induce apoptosis in cancer cells suggests a promising avenue for cancer treatment research.

Case Studies :

  • Anti-Cancer Activity : In vitro studies have shown that Acetamide derivatives can effectively induce apoptosis in various cancer cell lines, leading to decreased cell viability.
  • Inflammation Modulation : Research has indicated that this compound can reduce inflammatory markers in cellular models of inflammation, suggesting its potential use in treating inflammatory diseases.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionTarget EnzymeBiological Activity
Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)-Induces apoptosisProstaglandin G/H synthase 1Anti-cancer
Related Indole DerivativeInhibits tubulin polymerizationTubulinAnti-cancer
Indole-3-acetic acidPlant growth regulatorAuxin receptorsGrowth modulation

Mechanism of Action

The mechanism of action of Acetamide, N-(1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Anti-Inflammatory Indole Acetamides

Compounds 3d–3g () share the 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core but vary in the acetamide’s aryl substituents:

Compound Substituent IC50 (µM, COX-2) Selectivity Ratio (COX-2/COX-1)
3d 4-Fluorophenyl 2.45 ± 0.03 2.04
3e 4-Nitrophenyl 0.34 ± 0.31 3.32
3f 4-Chlorophenyl 4.71 ± 0.4 0.75
3g 2,6-Dichlorophenyl 2.91 ± 0.38 1.42
  • Key Insight : The 4-nitrophenyl substituent in 3e enhances COX-2 inhibition (IC50 = 0.34 µM) and selectivity (3.32-fold over COX-1), likely due to electron-withdrawing effects improving target interaction . In contrast, bulkier substituents (e.g., 2,6-dichlorophenyl in 3g ) reduce potency, suggesting steric hindrance limits binding .

Anticancer Indole Derivatives

Compounds 10j–10m () feature a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core with diverse acetamide substituents:

Compound Substituent Yield (%) Melting Point (°C)
10j 3-Chloro-4-fluorophenyl 8 192–194
10k Naphthalen-1-yl 6 175–176
10l 4-Nitrophenyl 14 190–191
10m Pyridin-2-yl 17 153–154
  • However, biological data gaps preclude direct efficacy comparisons.

Pharmacokinetic and Metabolic Stability

Metabolic Soft Spots and Stability Optimization

The phenethyl amide derivative of indomethacin (compound 1 in ) undergoes rapid CYP3A4/2D6-mediated oxidation, reducing its half-life. Structural modifications guided by MetaSite predictions introduced fluorophenyl or pyridinyl groups, shifting metabolism to O-demethylation and improving microsomal stability . For example:

  • Fluorophenyl analog : Retained COX-2 selectivity while achieving 3-fold longer half-life in rats.
  • Pyridinyl analog : Demonstrated similar metabolic stability and enhanced solubility due to heterocyclic polarity .

Comparison with Piperidinyl-Linked Analogs

The target compound’s piperidinyl-ethyl chain may reduce CYP-mediated metabolism compared to phenethyl-linked analogs (e.g., 1 in ), as piperidine’s rigidity and basicity can alter enzyme interactions.

Indoramin ()

A structurally related benzamide, indoramin (N-(1-(2-(1H-indol-3-yl)ethyl)-4-piperidinyl)benzamide), exhibits moderate toxicity:

  • Oral LD50 (rat) : 1,800 mg/kg
  • Intraperitoneal LD50 (rat) : 500 mg/kg
  • Key Insight : The acetamide group in the target compound may mitigate toxicity compared to benzamide derivatives, as acetamides generally exhibit lower reactivity and better metabolic tolerance .

Q & A

Q. Table 1: Example Spectral Data for Structural Confirmation

TechniqueKey Peaks/ShiftsSignificance
IR1672 cm⁻¹Amide C=O
¹H NMRδ 3.2 (m, 4H)Piperidinyl CH₂
¹³C NMRδ 172.5Acetamide carbonyl

Advanced Question: How can researchers resolve discrepancies between theoretical and experimental spectral data during characterization?

Methodological Answer:
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Computational Modeling: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental data .
  • 2D NMR Techniques (e.g., COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
  • Isotopic Labeling: Track unexpected peaks (e.g., deuterated solvents interfering with indole N-H signals).

Basic Question: What synthetic routes are commonly used to prepare N-substituted acetamide derivatives with piperidinyl and indolyl moieties?

Methodological Answer:
Typical routes involve:

  • Nucleophilic Substitution: Reacting piperidinyl amines with activated acetamide intermediates (e.g., chloroacetamides) .
  • Reductive Amination: Coupling aldehydes/ketones (e.g., indole-derived aldehydes) with amines under H₂ or NaBH₄ conditions .
  • Protection/Deprotection Strategies: Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during indole functionalization .

Advanced Question: How can researchers design assays to evaluate this compound’s activity against neurological targets (e.g., serotonin receptors)?

Methodological Answer:

  • In Vitro Binding Assays: Use radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptors) to measure displacement IC₅₀ values .
  • Functional Assays (e.g., cAMP accumulation): Monitor G-protein coupling via luminescence-based reporters.
  • Molecular Docking: Predict binding poses using homology models of target receptors (e.g., 5-HT₆) .

Q. Table 2: Example Enzyme Inhibition Data

TargetIC₅₀ (nM)Assay TypeReference
5-HT₂A12.3 ± 1.2Radioligand
MAO-B>10,000Fluorometric

Basic Question: What in vivo models are suitable for preliminary toxicity screening of this compound?

Methodological Answer:

  • Rodent Models (e.g., Wistar rats): Assess acute toxicity via OECD Guideline 423 (fixed-dose procedure) .
  • Behavioral Tests: Monitor locomotor activity and neurotoxicity in open-field assays.
  • Histopathology: Examine liver/kidney tissues post-administration for necrosis or inflammation .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?

Methodological Answer:

  • LogP Optimization: Adjust substituents to achieve logP 2–3 for blood-brain barrier (BBB) permeability .
  • P-glycoprotein Inhibition: Co-administer with inhibitors (e.g., cyclosporine A) to reduce efflux .
  • Plasma Protein Binding Assays: Use equilibrium dialysis to measure free fraction (>10% ideal for CNS activity) .

Basic Question: What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

  • CYP450 Metabolism Prediction: Use Schrödinger’s ADMET Predictor or MetaPrint2D to identify likely oxidation sites .
  • Phase II Metabolism: Simulate glucuronidation/sulfation with Biovia Discovery Studio.
  • In Silico Toxicity Screening: Employ Derek Nexus to flag hepatotoxic metabolites .

Advanced Question: How can contradictory bioactivity data across studies be systematically analyzed?

Methodological Answer:

  • Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) to identify trends in IC₅₀/EC₅₀ values .
  • Assay Validation: Replicate studies under standardized conditions (e.g., pH, temperature, cell line).
  • Structural-Activity Landscapes: Map bioactivity cliffs to pinpoint substituents causing variability .

Basic Question: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) .
  • Recrystallization: Optimize solvent pairs (e.g., EtOAc/hexane) for high-purity crystals.
  • HPLC-Prep: Employ C18 columns with 0.1% TFA in water/acetonitrile mobile phase .

Advanced Question: What strategies can enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries: Use Evans oxazolidinones to control stereochemistry during acetamide formation .
  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic intermediates .
  • Chiral Stationary Phases (CSP): Purify enantiomers via HPLC with amylose-based columns .

Basic Question: How should researchers document synthetic procedures for reproducibility?

Methodological Answer:

  • Detailed Reaction Logs: Record temperature, solvent purity, and stirring speed.
  • Characterization Data: Include raw spectral files (e.g., JCAMP-DX for NMR).
  • Batch Tracking: Assign unique identifiers to each synthesis batch for traceability .

Advanced Question: What multi-omics approaches can elucidate the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics: SILAC labeling to quantify protein expression changes.
  • Metabolomics: LC-MS/MS to map altered metabolic pathways (e.g., tryptophan metabolism) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.